Uvaol

Catalog No.
S546482
CAS No.
545-46-0
M.F
C30H50O2
M. Wt
442.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uvaol

CAS Number

545-46-0

Product Name

Uvaol

IUPAC Name

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

InChI

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

XUARCIYIVXVTAE-ZAPOICBTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

urs-12-ene-3 beta,28-diol, uvaol

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO

The exact mass of the compound Uvaol is 442.3811 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uvaol (CAS 545-46-0) is a naturally occurring pentacyclic triterpene diol of the ursane class, structurally defined as urs-12-ene-3,28-diol. It is the C-28 hydroxymethyl counterpart to the more common ursolic acid, which possesses a C-28 carboxylic acid. This fundamental structural difference shifts its chemical reactivity, making uvaol a highly specific precursor for semi-synthetic modifications that require dual hydroxyl functionalization [1]. In procurement and material selection, uvaol is primarily valued as an analytical reference standard for complex lipid profiling and as a distinct structural scaffold for structure-activity relationship (SAR) studies, where its lipophilicity, oxidation susceptibility, and target binding affinities diverge significantly from related triterpenoic acids and its oleanane isomer, erythrodiol [2].

Substituting uvaol with closely related pentacyclic triterpenes fundamentally disrupts both chemical synthesis workflows and biological assay outcomes. Replacing uvaol with ursolic acid alters the C-28 functional group from a primary alcohol to a carboxylic acid, completely invalidating synthetic routes that rely on cyanoethylation or direct esterification of the C-28 position [1]. Furthermore, substituting uvaol with its structural isomer erythrodiol—which differs only by the placement of a single methyl group (C-29 vs. C-30)—results in a complete loss of activity in specific cellular models, such as monocyte metabolic priming [2]. In analytical chemistry, uvaol and erythrodiol share the same mass-to-charge ratio (m/z 425.2), meaning generic triterpene standards cannot be used to calibrate chromatographic resolution methods required for rigorous quality control[3].

C-28 Hydroxyl Reactivity for Aminopropoxy Derivative Synthesis

Uvaol's primary alcohol at C-28 allows for specific cyanoethylation and subsequent reduction to form aminopropoxy derivatives, a pathway structurally unavailable to ursolic acid due to its C-28 carboxylic acid [1]. This functional difference makes uvaol an essential, non-interchangeable starting material for synthesizing 3beta,28-di-O-[3-(aminopropoxy)] derivatives.

Evidence DimensionC-28 Functional Group Reactivity
Target Compound DataC-28 primary alcohol enables direct cyanoethylation/reduction
Comparator Or BaselineUrsolic acid (C-28 carboxylic acid)
Quantified DifferenceQualitative shift from carboxylic acid to primary alcohol reactivity
ConditionsSemi-synthetic cyanoethylation workflows

Procurement of uvaol is mandatory for synthetic routes requiring dual hydroxyl functionalization, which cannot be achieved using standard triterpenoic acids.

Chromatographic Resolution from Erythrodiol in Quality Control

In analytical workflows for lipid quality control, uvaol and erythrodiol share the same quantitative MS ion (m/z 425.2) and co-elute under standard water/methanol (2:98) mobile phases. Specialized gradient elution (acetonitrile/water with 0.1% formic acid) is strictly required to separate the two dialcohols[1]. Procurement of highly pure uvaol analytical standards is therefore critical for accurate calibration and quantification.

Evidence DimensionChromatographic Co-elution Risk
Target Compound DataRequires specialized gradient elution for separation
Comparator Or BaselineErythrodiol (co-elutes under standard isocratic conditions)
Quantified DifferenceShared m/z 425.2 requires baseline chromatographic resolution
ConditionsLC-MS with APCI ion source

Laboratories must procure certified uvaol reference standards to develop validated HPLC methods capable of distinguishing it from erythrodiol in complex matrices.

Divergent Enzyme Inhibition Profiles vs. Ursolic Acid

Despite their structural similarity, uvaol and ursolic acid exhibit starkly different enzyme inhibition profiles. In S. cerevisiae Chitin Synthase II assays, ursolic acid acts as a potent inhibitor with an IC50 of 0.84 µg/mL. In contrast, uvaol demonstrates absolutely no inhibitory activity up to a concentration of 280 µg/mL [1]. This massive divergence confirms that the C-28 carboxylic acid is critical for this specific target affinity.

Evidence DimensionChitin Synthase II Inhibition
Target Compound DataNo inhibition up to 280 µg/mL
Comparator Or BaselineUrsolic acid (IC50 = 0.84 µg/mL)
Quantified Difference>330-fold loss of inhibitory activity
ConditionsS. cerevisiae Chitin Synthase II assay

This massive divergence in target affinity means uvaol cannot be used as a proxy for ursolic acid in enzyme assays, requiring specific procurement for distinct screening libraries.

Isomer-Specific Potency in Monocyte Priming Blockade

The position of a single methyl group drastically alters cellular efficacy between uvaol and its oleanane isomer, erythrodiol. In assays evaluating the blockade of THP-1 monocyte metabolic priming, uvaol (ursane-type, methyl at C-30) demonstrates an IC50 of 2.4 µM. In direct contrast, erythrodiol (oleanane-type, methyl at C-29) completely loses this protective activity[1].

Evidence DimensionInhibition of THP-1 Monocyte Priming (IC50)
Target Compound Data2.4 µM
Comparator Or BaselineErythrodiol (Complete loss of activity)
Quantified DifferenceAbsolute loss of efficacy upon isomer substitution
ConditionsHG+LDL treated THP-1 monocytes

Buyers must ensure isomeric purity, as substituting uvaol with the closely related erythrodiol results in complete assay failure in specific cellular models.

Precursor for Novel Triterpenoid Semi-Synthesis

Due to its C-28 primary alcohol, uvaol is the required starting material for synthesizing dual-functionalized derivatives, such as 3beta,28-di-O-[3-(aminopropoxy)] derivatives, via cyanoethylation and subsequent reduction. This synthetic pathway is inaccessible when using ursolic acid[1].

Analytical Reference Standard for Lipid Quality Control

Uvaol is an essential analytical standard in LC-MS and GC-MS workflows designed to quantify triterpenic dialcohols. Its precise quantification, separate from erythrodiol, is a legally recognized metric for distinguishing cold-pressed extra virgin olive oils from solvent-extracted pomace oils[2].

Structure-Activity Relationship (SAR) Library Screening

Uvaol is a critical inclusion in pentacyclic triterpene screening libraries to map the pharmacological impact of the C-28 hydroxymethyl group versus the C-28 carboxyl group (compared to ursolic acid) and the ursane versus oleanane skeleton (compared to erythrodiol) in cellular and enzymatic assays [3].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

442.381080833 Da

Monoisotopic Mass

442.381080833 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W599R31ROT

Other CAS

545-46-0

Dates

Last modified: 08-15-2023
1: Agra LC, Lins MP, da Silva Marques P, Smaniotto S, Bandeira de Melo C, Lagente V, Barreto E. Uvaol attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice. Eur J Pharmacol. 2016 Jun 5;780:232-42. doi: 10.1016/j.ejphar.2016.03.056. Epub 2016 Mar 30. PubMed PMID: 27038519.
2: Luna-Vázquez FJ, Ibarra-Alvarado C, Rojas-Molina A, Romo-Mancillas A, López-Vallejo FH, Solís-Gutiérrez M, Rojas-Molina JI, Rivero-Cruz F. Role of Nitric Oxide and Hydrogen Sulfide in the Vasodilator Effect of Ursolic Acid and Uvaol from Black Cherry Prunus serotina Fruits. Molecules. 2016 Jan 12;21(1):78. doi: 10.3390/molecules21010078. PubMed PMID: 26771591; PubMed Central PMCID: PMC6273102.
3: Botelho RM, Tenorio LPG, Silva ALM, Tanabe ELL, Pires KSN, Gonçalves CM, Santos JC, Marques ALX, Allard MJ, Bergeron JD, Sebire G, Silva ECO, Souza ST, Fonseca EJS, Borbely AU, Borbely KSC. Biomechanical and functional properties of trophoblast cells exposed to Group B Streptococcus in vitro and the beneficial effects of uvaol treatment. Biochim Biophys Acta Gen Subj. 2019 Sep;1863(9):1417-1428. doi: 10.1016/j.bbagen.2019.06.012. Epub 2019 Jun 26. PubMed PMID: 31254547.
4: Mathison B, Holstege D. A rapid method to determine sterol, erythrodiol, and uvaol concentrations in olive oil. J Agric Food Chem. 2013 May 15;61(19):4506-13. doi: 10.1021/jf400254k. Epub 2013 May 3. PubMed PMID: 23587059.
5: Mezzetti T, Orzalesi G, Rossi C, Bellavita V. A new triterpenoid lactone, alpha-amyrin and uvaol from Helichrysum italicum. Planta Med. 1970 Aug;18(4):326-31. PubMed PMID: 5469392.
6: Somova LI, Shode FO, Mipando M. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, methyl maslinate and uvaol. Phytomedicine. 2004 Feb;11(2-3):121-9. PubMed PMID: 15070161.
7: Kazakova OB, Giniiatullina GV, Tolstikov GA, Baĭkova IP, Zaprutko L, Apryshko GN. [Synthesis and antitumor activity of betulin, erythrodiol and uvaol aminopropoxy derivatives]. Bioorg Khim. 2011 May-Jun;37(3):414-24. Russian. PubMed PMID: 21899058.
8: Tao YW, Tian Y, Xu WD, Guo QL, Shi JG. [Terpenoids from Euphorbia micractina]. Yao Xue Xue Bao. 2016 Mar;51(3):411-9. Chinese. PubMed PMID: 29859022.
9: Flores-Bocanegra L, Pérez-Vásquez A, Torres-Piedra M, Bye R, Linares E, Mata R. α-Glucosidase Inhibitors from Vauquelinia corymbosa. Molecules. 2015 Aug 21;20(8):15330-42. doi: 10.3390/molecules200815330. PubMed PMID: 26307962; PubMed Central PMCID: PMC6332183.
10: Martín R, Miana M, Jurado-López R, Martínez-Martínez E, Gómez-Hurtado N, Delgado C, Bartolomé MV, San Román JA, Cordova C, Lahera V, Nieto ML, Cachofeiro V. DIOL triterpenes block profibrotic effects of angiotensin II and protect from cardiac hypertrophy. PLoS One. 2012;7(7):e41545. doi: 10.1371/journal.pone.0041545. Epub 2012 Jul 23. PubMed PMID: 22844495; PubMed Central PMCID: PMC3402387.
11: Singh A, Arvinda S, Singh S, Suri J, Koul S, Mondhe DM, Singh G, Vishwakarma R. IN0523 (Urs-12-ene-3α,24β-diol) a plant based derivative of boswellic acid protect Cisplatin induced urogenital toxicity. Toxicol Appl Pharmacol. 2017 Mar 1;318:8-15. doi: 10.1016/j.taap.2017.01.011. Epub 2017 Jan 22. PubMed PMID: 28122196.
12: Kontogianni VG, Tsoumani ME, Kellici TF, Mavromoustakos T, Gerothanassis IP, Tselepis AD, Tzakos AG. Deconvoluting the Dual Antiplatelet Activity of a Plant Extract. J Agric Food Chem. 2016 Jun 8;64(22):4511-21. doi: 10.1021/acs.jafc.6b00544. Epub 2016 May 26. PubMed PMID: 27161160.
13: Jabeur H, Drira M, Rebai A, Bouaziz M. Putative Markers of Adulteration of Higher-Grade Olive Oil with Less Expensive Pomace Olive Oil Identified by Gas Chromatography Combined with Chemometrics. J Agric Food Chem. 2017 Jul 5;65(26):5375-5383. doi: 10.1021/acs.jafc.7b00687. Epub 2017 Jun 26. PubMed PMID: 28609617.
14: Amelio M, Rizzo R, Varazini F. Determination of sterols, erythrodiol, uvaol and alkanols in olive oils using combined solid-phase extraction, high-performance liquid chromatographic and high-resolution gas chromatographic techniques. J Chromatogr. 1992 Aug 14;606(2):179-85. PubMed PMID: 1430013.
15: Tan BX, Yang L, Huang YY, Chen YY, Peng GT, Yu S, Wu YN, Luo HB, He XX. Bioactive triterpenoids from the leaves of Eriobotrya japonica as the natural PDE4 inhibitors. Nat Prod Res. 2017 Dec;31(24):2836-2841. doi: 10.1080/14786419.2017.1300796. Epub 2017 Mar 10. PubMed PMID: 28281360.
16: Giménez E, Juan ME, Calvo-Melià S, Planas JM. A sensitive liquid chromatography-mass spectrometry method for the simultaneous determination in plasma of pentacyclic triterpenes of Olea europaea L. Food Chem. 2017 Aug 15;229:534-541. doi: 10.1016/j.foodchem.2017.02.116. Epub 2017 Feb 24. PubMed PMID: 28372212.
17: Orzalesi G, Mezzetti T, Bellavita V. [A new natural triterpenic lactone, alpha-amyrin and uvaol from Helichrysum italicum (G. Don)]. Boll Chim Farm. 1969 Sep;108(9):540-5. Italian. PubMed PMID: 5364382.
18: Cristoni A, Nizzola R, Malandrino S, Pifferi G. Synthesis and antiulcer activity of uvaol hemiphthalate derivatives. Farmaco. 1994 Apr;49(4):281-4. PubMed PMID: 8049009.
19: Greve HL, Kaiser M, Brun R, Schmidt TJ. Terpenoids from the Oleo-Gum-Resin of Boswellia serrata and Their Antiplasmodial Effects In Vitro. Planta Med. 2017 Oct;83(14-15):1214-1226. doi: 10.1055/s-0043-116943. Epub 2017 Jul 24. Erratum in: Planta Med. 2017 Oct;83(14-15):E4. PubMed PMID: 28738439.
20: Keller S auf dem, Pachaly P, Zymalkowski F. [Ursolic acid and uvaol as contents of Rhododendron ponticum]. Arch Pharm Ber Dtsch Pharm Ges. 1970 Mar;303(3):243-8. German. PubMed PMID: 5267720.

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